Boc-Agly-Val-Agly-OEt
Description
Boc-Agly-Val-Agly-OEt is a synthetic peptide derivative featuring a tert-butoxycarbonyl (Boc) protective group at the N-terminus and an ethyl ester (OEt) moiety at the C-terminus. The sequence includes α-glycine (Agly) and valine (Val) residues, arranged as this compound. This compound is primarily utilized in peptide synthesis research, where protective groups like Boc enhance stability during solid-phase synthesis, while ethyl esters facilitate solubility in organic solvents . Its structural design allows for selective deprotection, enabling modular incorporation into larger peptide chains or modified biomaterials.
Properties
Molecular Formula |
C19H36N4O6 |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
tert-butyl N-[1-[[1-(2-ethoxycarbonylhydrazinyl)-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C19H36N4O6/c1-9-28-18(27)23-22-16(25)14(12(4)5)21-15(24)13(10-11(2)3)20-17(26)29-19(6,7)8/h11-14H,9-10H2,1-8H3,(H,20,26)(H,21,24)(H,22,25)(H,23,27) |
InChI Key |
CCIRNXXUWFWJAR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NNC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Agly-Val-Agly-OEt typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino group of glycine using tert-butoxycarbonyl (Boc) anhydride. The protected glycine is then coupled with valine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The resulting dipeptide is further coupled with another molecule of Boc-protected glycine. Finally, the carboxyl group of the resulting tripeptide is esterified with ethanol in the presence of a dehydrating agent like thionyl chloride or oxalyl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple coupling and deprotection steps efficiently. The use of high-purity reagents and solvents ensures the production of high-quality peptides suitable for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
Boc-Agly-Val-Agly-OEt undergoes various chemical reactions, including:
Deprotection Reactions: The Boc group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid using basic conditions such as sodium hydroxide (NaOH) or acidic conditions like hydrochloric acid (HCl).
Coupling Reactions: The compound can participate in peptide coupling reactions with other amino acids or peptides using coupling reagents like DCC or DIC.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Ester Hydrolysis: Sodium hydroxide (NaOH), hydrochloric acid (HCl)
Coupling: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC), 4-dimethylaminopyridine (DMAP)
Major Products Formed
Deprotection: Aminoglycine-valine-aminoglycine ethyl ester
Ester Hydrolysis: Boc-aminoglycine-valine-aminoglycine
Coupling: Extended peptides with additional amino acid residues
Scientific Research Applications
Boc-Agly-Val-Agly-OEt has a wide range of applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of longer peptides and proteins.
Biochemical Studies: The compound is used in studies involving enzyme-substrate interactions, protein folding, and peptide-based drug design.
Medicinal Chemistry: this compound is used in the development of peptide-based therapeutics and prodrugs.
Industrial Applications: It is used in the production of peptide-based materials and coatings
Mechanism of Action
The mechanism of action of Boc-Agly-Val-Agly-OEt involves its role as a protected peptide intermediate. The Boc group protects the amino functionalities during peptide synthesis, preventing unwanted side reactions. Upon deprotection, the free amino groups can participate in further coupling reactions to form longer peptide chains. The ethyl ester group at the carboxyl terminus can be hydrolyzed to provide a free carboxylic acid, which can also participate in coupling reactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize Boc-Agly-Val-Agly-OEt, a comparative analysis with structurally analogous compounds is provided below. Key parameters include molecular weight, solubility, protective group efficacy, and applications.
Table 1: Comparative Analysis of this compound and Analogous Peptide Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Solubility (in DMSO) | Protective Groups | Applications |
|---|---|---|---|---|---|
| This compound | C₁₆H₂₇N₃O₆ | 357.41 | 25 mg/mL | Boc (N-term), OEt (C-term) | Peptide synthesis, drug delivery studies |
| Boc-Ala-Val-Ala-OEt | C₁₅H₂₅N₃O₆ | 343.38 | 30 mg/mL | Boc (N-term), OEt (C-term) | Model studies for protease resistance |
| Fmoc-Gly-Val-Gly-OH | C₂₃H₂₅N₃O₇ | 455.46 | 10 mg/mL | Fmoc (N-term), Free C-term | Solid-phase peptide synthesis |
| Ac-Val-Agly-Val-NH₂ | C₁₂H₂₂N₄O₃ | 270.33 | 5 mg/mL | Acetyl (N-term), Amide (C-term) | Biophysical stability assays |
Key Findings:
Protective Group Impact : this compound exhibits superior solubility in DMSO compared to Fmoc-protected analogs (e.g., Fmoc-Gly-Val-Gly-OH), likely due to the ethyl ester’s hydrophobicity .
Synthetic Utility : Unlike acetylated or amidated derivatives (e.g., Ac-Val-Agly-Val-NH₂), Boc/OEt combinations allow sequential deprotection, enabling controlled elongation in peptide chains .
Amino Acid Substitution: Replacing Agly with alanine (Boc-Ala-Val-Ala-OEt) marginally reduces molecular weight but increases solubility, suggesting side-chain hydrophobicity modulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
